Leconotide
CAS No.: 205923-56-4
VCID: VC0008359
Molecular Formula: C107H179N35O36S7
Molecular Weight: 2756.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | Leconotide, also known as ω-conotoxin CVID, with development codes CNSB004 and AM336, is an ω-conotoxin peptide derived from the venom of the Conus catus sea snail . Currently, it is under investigation as a potential analgesic drug for various pain conditions . Leconotide functions as an N-type voltage-gated calcium channel (Cav2.2) blocker, demonstrating high selectivity for this channel over the P/Q-type voltage-gated calcium channel (Cav2.1) . The neuronal voltage-gated N-type calcium channel (Cav2.2) is a validated target for the treatment of neuropathic pain . Leconotide is administered intravenously . Leconotide is similar to ziconotide, another omega conopeptide, in that both block voltage-sensitive calcium channels . However, leconotide can be administered intravenously because it is less toxic, whereas ziconotide must be administered intrathecally . Studies have shown that intravenous injection of leconotide can diminish cancer-induced bone pain in rats . Co-administration of leconotide with morphine may improve analgesia, potentially producing a superior antinociceptive effect with decreased toxicity and sedation . Studies indicate that leconotide is less toxic than other ω-conotoxins, displaying greater selectivity for sensory neurons compared to sympathetic nervous system neurons . Research has demonstrated that leconotide causes antihyperalgesia without significant side effects . In a rat model of diabetic neuropathic pain, leconotide, given intravenously, exhibited a more substantial reversal of hyperalgesia compared to ziconotide at their respective maximum no-side-effect doses . Furthermore, the antihyperalgesic effects of leconotide were enhanced when co-administered with the potassium channel modulator flupirtine . Leconotide could have wider clinical applications than ziconotide . |
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CAS No. | 205923-56-4 |
Product Name | Leconotide |
Molecular Formula | C107H179N35O36S7 |
Molecular Weight | 2756.3 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 |
Standard InChIKey | HBMCYCKNGADUQP-CFIKXUEXSA-N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Synonyms | CYS-LYS-GLY-LYS-GLY-ALA-LYS-CYS-SER-ARG-LEU-MET-TYR-ASP-CYS-CYS-THR-GLY-SER-CYS-ARG-SER-GLY-LYS-CYS-NH2 leconotide omega-conopeptide MVIIA omega-conotoxin M VIIA omega-conotoxin MVIIA omega-conotoxin MVIIA, Conus magus Prialt SNX 111 SNX-111 ziconotide |
Reference | 1: Li X, Zhao Y, Cheng S, Han S, Shu M, Chen B, Chen X, Tang F, Wang N, Tu Y, Wang B, Xiao Z, Zhang S, Dai J. Cetuximab modified collagen scaffold directs neurogenesis of injury-activated endogenous neural stem cells for acute spinal cord injury repair. Biomaterials. 2017 May 18;137:73-86. doi: 10.1016/j.biomaterials.2017.05.027. [Epub ahead of print] PubMed PMID: 28544974. 2: Macy ME, Kieran MW, Chi SN, Cohen KJ, MacDonald TJ, Smith AA, Etzl MM, Kuei MC, Donson AM, Gore L, DiRenzo J, Trippett TM, Ostrovnaya I, Narendran A, Foreman NK, Dunkel IJ. A pediatric trial of radiation/cetuximab followed by irinotecan/cetuximab in newly diagnosed diffuse pontine gliomas and high-grade astrocytomas: A Pediatric Oncology Experimental Therapeutics Investigators/' Consortium study. Pediatr Blood Cancer. 2017 May 24. doi: 10.1002/pbc.26621. [Epub ahead of print] PubMed PMID: 28544128. 3: Kanamori M, Kurumiya Y, Mizuno K, Sekoguchi E, Kobayashi S, Fukami Y, Kiriyama M, Aoyama H, Oiwa T, Miyamura K, Jinno T, Nakashima Y, Mori M. [A Case Report on a Successful Resection after FOLFIRI plus Cetuximab Therapy for Unresectable Colorectal Cancer with Multiple Liver Metastases]. Gan To Kagaku Ryoho. 2017 May;44(5):417-420. Japanese. PubMed PMID: 28536339. |
PubChem Compound | 16132255 |
Last Modified | Apr 15 2024 |
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